molecular formula C8H6N2O2S B2934784 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid CAS No. 2059987-21-0

7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid

Cat. No.: B2934784
CAS No.: 2059987-21-0
M. Wt: 194.21
InChI Key: LCRHGGQKONIOLN-UHFFFAOYSA-N
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Description

7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid typically involves the construction of the thieno-pyrimidine core followed by functionalization at specific positions. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides moderate to high yields (63-71%) and involves the use of carbon monoxide as a reagent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

    Oxidation and Reduction: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or EDCI in the presence of catalysts like N-hydroxysuccinimide (NHS).

Major Products:

    Amides and Esters: Formed from coupling reactions with amines and alcohols.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

Scientific Research Applications

7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thieno-pyrimidine core allows it to mimic natural substrates or inhibitors, thereby affecting biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

    Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in the position of the sulfur atom and substituents.

    Pyrimidine-4-carboxylic acids: Lacking the thieno ring, these compounds have different electronic properties and reactivity.

Uniqueness: 7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is unique due to the specific arrangement of the thieno and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methylthieno[3,2-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-4-2-13-7-5(4)9-3-10-6(7)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRHGGQKONIOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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